5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fused triazole and pyrazine structure, which is significant in the development of pharmaceuticals. It is classified under triazoles and pyrazines, which are known for their diverse biological properties, including antimicrobial and anticancer activities.
The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods:
The synthesis typically requires careful control of temperature and pH to optimize yield and purity. For instance, maintaining a temperature around 60-61 °C during the hydrazine reaction is crucial for achieving the desired product with minimal side reactions .
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine participates in various chemical reactions typical of heterocycles:
These reactions often require specific catalysts or conditions (e.g., temperature and solvent) to proceed efficiently. For instance, palladium-catalyzed reactions have been utilized to facilitate certain transformations involving this compound .
The mechanism of action for 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine primarily revolves around its interaction with specific protein kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2).
The binding of this compound to these targets results in decreased cell proliferation and survival rates in various cancer cell lines .
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is primarily explored for its potential applications in medicinal chemistry:
The compound "5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine" follows systematic IUPAC conventions for fused heterocyclic systems. The root "pyrazine" denotes a six-membered diazine ring, while the prefix "5,6,7,8-tetrahydro" indicates full saturation of this ring, rendering it piperazine-like. The fusion descriptor "[1,2,4]triazolo[1,5-a]" specifies a five-membered triazole ring (containing nitrogen atoms at positions 1, 2, and 4) attached to the pyrazine via bonds between triazole atoms 1 and 5 and pyrazine atom "a" (position 5). This fusion creates a bicyclic system where the triazole and pyrazine share a bond between C8a-N1 (as per standard fusion numbering) [1] [5].
Isomeric variations arise from differences in fusion points and nitrogen placement:
Table 1: Isomeric Triazolopyrazine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | 233278-56-3 | C₅H₈N₄ | 124.14 |
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | 1000408-60-1 | C₅H₈N₄ | 124.14 |
Ethyl [1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate | N/A (CID 58465684) | C₈H₁₂N₄O₂ | 196.21 |
Fusion patterns critically define the geometry and reactivity of triazolopyrazines. In 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine, the triazole is annulated across the bond between N1 and C8a of the pyrazine (see diagram below). This [1,5-a] fusion creates a shared bond between triazole N1 and pyrazine C5 (in unsaturated analogs), positioning the triazole's N4 atom adjacent to the pyrazine N5 atom. This proximity enables extended conjugation in oxidized forms and influences hydrogen-bonding capabilities [2] [5].
Key fusion-related characteristics:
Atom Numbering Diagram: N1 (Triazole) / \ C8a N2 || \ C7 N3 | | C6 C4 || / N5 -- C5
Table 2: Fusion Patterns in Triazolopyrazine Scaffolds
Fusion Type | Key Structural Feature | Example Compound | Primary Synthetic Route |
---|---|---|---|
[1,5-a] | Triazole N1 bonded to pyrazine C5; C3-N3 bond fusion | 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine | Cyclization of diaminotriazoles with dicarbonyls [2] |
[4,3-a] | Triazole C4 bonded to pyrazine N5; N1-C8 bond fusion | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | Nucleophilic substitution/cyclization [7] |
Benzo-Fused [1,5-a] | Pyrazine ring fused to benzene (quinoxaline analog) | Hsp90 inhibitors (e.g., LD-053 analogs) [3] | Acid-catalyzed cyclization of azido-cyanoquinoxalines [2] |
The [1,5-a]-fused scaffold exhibits distinct advantages and limitations compared to structurally related systems:
Medicinal Chemistry Utility: [1,5-a] derivatives serve as Hsp90 inhibitors (e.g., resorcinol-substituted analogs with IC₅₀ 60–100 nM) [3], while [4,3-a] variants act as ROS1 kinase inhibitors (e.g., patent EP3129376A1) [4].
vs. Triazolodiazepines:
Synthetic Accessibility: Diazepine-fused systems require multistep syntheses (e.g., cyclization of carboximidamides), whereas [1,5-a]pyrazines are accessible in fewer steps from commercial piperazine precursors [6] [10].
vs. Triazolopyridazines:
Table 3: Structural and Functional Comparison of Fused Triazolo Scaffolds
Scaffold | Ring System | Saturation | Key Physicochemical Properties | Exemplary Applications |
---|---|---|---|---|
[1,2,4]Triazolo[1,5-a]pyrazine | Bicyclic 6+5 | Partially saturated | LogP: -0.62; TPSA: 42.74 Ų [1] | Hsp90 inhibitors [3] |
[1,2,4]Triazolo[4,3-a]pyrazine | Bicyclic 6+5 | Partially saturated | LogP: -0.45; TPSA: 41.84 Ų [7] | ROS1 kinase inhibitors [4] |
Pyrazolo[1,5-a][1,4]diazepine | Bicyclic 7+5 | Partially saturated | LogP: 1.2–2.0; TPSA: ~55 Ų [4] | Kinase inhibitors (patent derivatives) |
1,2,3-Triazolo[1,5-b]pyridazine | Bicyclic 6+5 | Fully unsaturated | LogP: 0.8–1.5; TPSA: ~50 Ų [2] | Fluorescent probes, BACE-1 inhibitors |
Physicochemical Properties Table
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Molecular Weight | 124.14 g/mol | - | [1] |
Molecular Formula | C₅H₈N₄ | - | [1] |
Solubility in Water | 14 g/L (sparingly soluble) | 25°C | [5] |
Density | 1.53 ± 0.1 g/cm³ | 20°C, 760 Torr | [5] |
Topological Polar Surface Area (TPSA) | 42.74 Ų | Calculated | [1] |
LogP | -0.6187 | Calculated | [1] |
The structural diversity within fused triazolopyrazines underscores their versatility in drug discovery. The 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine core balances solubility, synthetic tractability, and three-dimensional diversity, making it a privileged scaffold for targeting ATP-binding pockets and protein-protein interactions [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: